(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
Potent GluN2C/GluN2D (formerly NR2C / NR2D)-preferring NMDA receptor antagonist. (Ki values for recombinant rat receptors are 0.096 (NR2C), 0.125 (NR2D), 0.55 (NR2A) and 0.31 μM (NR2B)).
PPDA is a subtype-selective NMDA receptor antagonist that preferentially binds to NR2C/NR2D-containing receptors.
PPDA is a subtype-selective NMDA receptor antagonist that preferentially binds to NR2C/NR2D-containing receptors.
Brand Name:
Vulcanchem
CAS No.:
684283-16-7
VCID:
VC0540053
InChI:
InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1
SMILES:
C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3
Molecular Formula:
C21H18N2O5
Molecular Weight:
378.4 g/mol
(2s,3r)-1-(Phenanthren-2-Ylcarbonyl)piperazine-2,3-Dicarboxylic Acid
CAS No.: 684283-16-7
Cat. No.: VC0540053
Molecular Formula: C21H18N2O5
Molecular Weight: 378.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent GluN2C/GluN2D (formerly NR2C / NR2D)-preferring NMDA receptor antagonist. (Ki values for recombinant rat receptors are 0.096 (NR2C), 0.125 (NR2D), 0.55 (NR2A) and 0.31 μM (NR2B)). PPDA is a subtype-selective NMDA receptor antagonist that preferentially binds to NR2C/NR2D-containing receptors. |
|---|---|
| CAS No. | 684283-16-7 |
| Molecular Formula | C21H18N2O5 |
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | (2S,3R)-1-(phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid |
| Standard InChI | InChI=1S/C21H18N2O5/c24-19(23-10-9-22-17(20(25)26)18(23)21(27)28)14-7-8-16-13(11-14)6-5-12-3-1-2-4-15(12)16/h1-8,11,17-18,22H,9-10H2,(H,25,26)(H,27,28)/t17-,18+/m1/s1 |
| Standard InChI Key | IWWXIZOMXGOTPP-MSOLQXFVSA-N |
| Isomeric SMILES | C1CN([C@@H]([C@@H](N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
| SMILES | C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
| Canonical SMILES | C1CN(C(C(N1)C(=O)O)C(=O)O)C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator